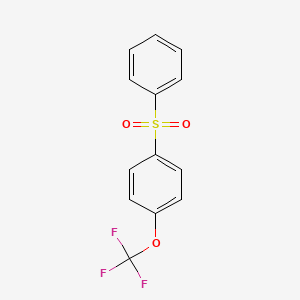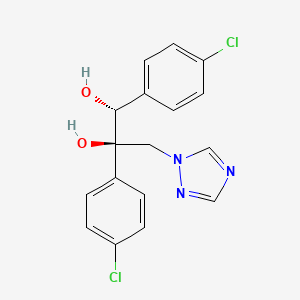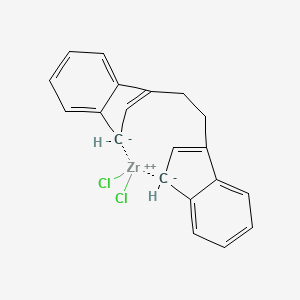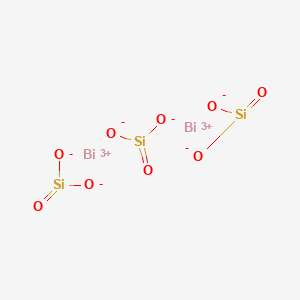
Silicic acid, bismuth salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicic acid, bismuth salt, is a compound that combines silicic acid with bismuth Silicic acid is a form of silicon dioxide (SiO₂) that is soluble in water, while bismuth is a heavy metal known for its low toxicity and various applications in medicine and industry
準備方法
Synthetic Routes and Reaction Conditions
One common method for preparing silicic acid, bismuth salt, involves the reaction of bismuth nitrate with sodium silicate under controlled conditions. The reaction typically occurs in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction can be represented as follows:
[ \text{Bi(NO}_3\text{)}_3 + \text{Na}_2\text{SiO}_3 \rightarrow \text{Bi}_2\text{SiO}_5 + 2\text{NaNO}_3 ]
The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as calcination to enhance the purity and crystallinity of the final product. The use of advanced techniques like sol-gel synthesis and hydrothermal methods can also be employed to produce high-quality bismuth silicate materials with specific properties tailored for various applications .
化学反応の分析
Types of Reactions
Silicic acid, bismuth salt, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the bismuth component to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions can produce elemental bismuth. Substitution reactions can result in the formation of various bismuth-containing compounds with different functional groups .
科学的研究の応用
Silicic acid, bismuth salt, has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic transformations and polymerization processes.
Biology: It is employed in bioimaging and biosensing applications due to its unique optical properties and low toxicity.
Medicine: Bismuth-containing compounds are known for their antimicrobial properties and are used in the treatment of gastrointestinal disorders and infections.
Industry: The compound is used in the production of advanced materials, such as ceramics and glass, and as a component in electronic devices .
作用機序
The mechanism of action of silicic acid, bismuth salt, involves several molecular targets and pathways:
Antimicrobial Activity: The bismuth component disrupts the cell walls of bacteria, leading to cell lysis and death. It also inhibits the activity of certain enzymes essential for bacterial survival.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory mediators, such as prostaglandins, by blocking the cyclooxygenase enzyme.
Optical Properties: The unique optical properties of the compound make it suitable for use in bioimaging and photothermal therapy
類似化合物との比較
Silicic acid, bismuth salt, can be compared with other similar compounds, such as:
Bismuth Subsalicylate: Known for its use in treating gastrointestinal disorders, it shares similar antimicrobial properties but differs in its chemical structure and specific applications.
Bismuth Oxide: Used in various industrial applications, including electronics and ceramics, it has different physical and chemical properties compared to this compound.
Silicon Dioxide: A common component in many materials, it lacks the unique properties imparted by the bismuth component in this compound .
特性
CAS番号 |
37293-13-3 |
|---|---|
分子式 |
Bi2O9Si3 |
分子量 |
646.21 g/mol |
IUPAC名 |
dibismuth;dioxido(oxo)silane |
InChI |
InChI=1S/2Bi.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 |
InChIキー |
DQUIAMCJEJUUJC-UHFFFAOYSA-N |
正規SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



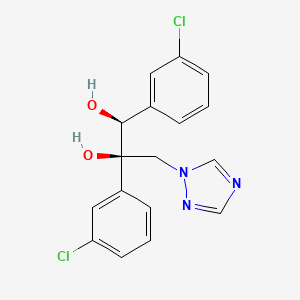



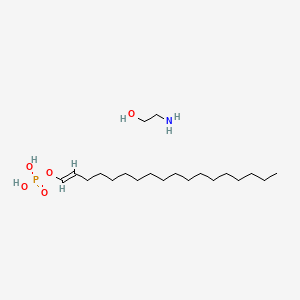
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
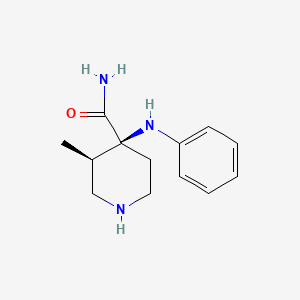
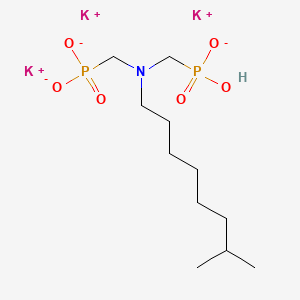
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
